trans-3,4-Pyrrolidinediyldimethanol hydrochloride

Medicinal Chemistry Organic Synthesis Stereochemistry

trans-3,4-Pyrrolidinediyldimethanol hydrochloride (CAS 1609409-08-6) is a chiral pyrrolidine derivative featuring two hydroxymethyl groups in a trans (3R,4R) configuration, supplied as a hydrochloride salt. It belongs to the class of 3,4-disubstituted pyrrolidines, a scaffold recognized as a privileged structure for the development of enzyme inhibitors.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B7971299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Pyrrolidinediyldimethanol hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1C(C(CN1)CO)CO.Cl
InChIInChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
InChIKeyMXRHFPPLNZYSOO-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3,4-Pyrrolidinediyldimethanol hydrochloride: CAS 1609409-08-6, a defined trans-3,4-disubstituted pyrrolidine building block for stereocontrolled synthesis


trans-3,4-Pyrrolidinediyldimethanol hydrochloride (CAS 1609409-08-6) is a chiral pyrrolidine derivative featuring two hydroxymethyl groups in a trans (3R,4R) configuration, supplied as a hydrochloride salt . It belongs to the class of 3,4-disubstituted pyrrolidines, a scaffold recognized as a privileged structure for the development of enzyme inhibitors [1]. The compound is typically provided as a liquid with a purity of 95% and is valued as a versatile intermediate in asymmetric synthesis, particularly for pharmaceutical and agrochemical applications .

Why trans-3,4-Pyrrolidinediyldimethanol hydrochloride Cannot Be Substituted by Cis or Racemic Analogs Without Compromising Synthetic Outcomes


The stereochemistry of 3,4-disubstituted pyrrolidines directly dictates both their conformational stability and their reactivity in stereoselective transformations. The trans (3R,4R) isomer of pyrrolidinediyldimethanol is more thermodynamically stable than its cis counterpart, with the cis isomer experiencing pseudo A1,3 strain that accelerates intramolecular reactions [1]. This fundamental difference in reactivity means that substituting the trans isomer with a cis analog or a racemic mixture will alter reaction kinetics, stereochemical outcomes, and ultimately product purity in downstream asymmetric syntheses. The hydrochloride salt form further distinguishes this compound by enhancing aqueous solubility and handling stability compared to the free base [2]. For applications demanding precise stereocontrol, these differences render direct substitution without process revalidation untenable.

Quantitative Differentiation Evidence for trans-3,4-Pyrrolidinediyldimethanol hydrochloride vs. cis- and rac- Analogs


Stereochemical Identity and Conformational Stability: trans (3R,4R) vs. cis and Racemic Mixtures

The trans isomer of 3,4-pyrrolidinediyldimethanol possesses a defined (3R,4R) stereochemistry, while the cis isomer exists in a (3R,4S) configuration and the racemic form is a mixture of these stereoisomers . The trans configuration is intrinsically more stable than the cis due to reduced steric strain; the cis isomer undergoes pseudo A1,3 strain release that drives rapid intramolecular reactions [1]. Consequently, the cis isomer reacts much faster than the trans isomer under identical conditions, a kinetic differentiation that directly impacts synthetic utility [1]. This stereochemically-defined starting material eliminates the need for chiral resolution steps, which is not possible with racemic or cis analogs.

Medicinal Chemistry Organic Synthesis Stereochemistry

Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Form

The hydrochloride salt of trans-3,4-pyrrolidinediyldimethanol is specifically designed to overcome the limited aqueous solubility of the free base, a common limitation for biological assays and aqueous-phase reactions [1]. While quantitative solubility data for this specific compound is limited in primary literature, vendor specifications and the predicted LogP value of -2.05 support a significant increase in aqueous solubility relative to the neutral free base. The salt form also confers solid-state stability, facilitating long-term storage and precise weighing [1].

Pharmaceutical Development Chemical Biology Formulation

Purity Specifications for Reproducible Synthesis

Reputable vendors supply trans-3,4-pyrrolidinediyldimethanol hydrochloride at a guaranteed purity of 95% (Hit2Lead, Sigma-Aldrich) or NLT 98% (MolCore) . This level of purity is essential for its use as a building block in multi-step syntheses, where impurities can lead to side reactions, lower yields, and difficulties in isolating the desired final product. The defined purity, combined with the compound's specific stereochemistry and salt form, ensures consistent performance from batch to batch.

Organic Synthesis Quality Control Procurement

Application as a Privileged Scaffold in Enzyme Inhibitor Design

The 3,4-disubstituted pyrrolidine core, exemplified by trans-3,4-pyrrolidinediyldimethanol, is recognized as a privileged structure in medicinal chemistry, particularly for the development of nonpeptidic inhibitors of aspartyl proteases such as renin and HTLV-1 protease [1][2]. While this compound itself serves primarily as a building block, the trans stereochemistry is critical for the bioactive conformation observed in potent inhibitors like those targeting renin, where the trans-3,4-disubstituted pyrrolidine was identified from in silico pharmacophore searches and shown to bind in an extended conformation [1]. In contrast, cis-3,4-disubstituted pyrrolidines exhibit different conformational preferences and are less represented in optimized protease inhibitor scaffolds [2].

Medicinal Chemistry Protease Inhibition Drug Discovery

Optimal Scientific and Industrial Applications for trans-3,4-Pyrrolidinediyldimethanol hydrochloride


Stereocontrolled Synthesis of Chiral Building Blocks and Ligands

The defined trans (3R,4R) stereochemistry of trans-3,4-pyrrolidinediyldimethanol hydrochloride makes it an ideal starting material for the synthesis of enantiopure ligands and chiral auxiliaries. Unlike racemic or cis analogs, which introduce stereochemical complexity and require separation, this compound provides a pre-defined stereocenter that can be elaborated with predictable stereochemical outcomes, as supported by its increased conformational stability and slower, more controlled reactivity compared to the cis isomer [1].

Medicinal Chemistry: Synthesis of Aspartyl Protease Inhibitor Libraries

Given the established role of trans-3,4-disubstituted pyrrolidines as a privileged scaffold for renin and HTLV-1 protease inhibition, this compound is strategically valuable for constructing focused compound libraries targeting aspartyl proteases [2]. Its trans stereochemistry and dual hydroxymethyl functional groups allow for diverse derivatization, enabling exploration of structure-activity relationships around a validated core. The hydrochloride salt form ensures compatibility with aqueous reaction conditions often required for high-throughput synthesis [3].

Bioconjugation and Prodrug Development Requiring Aqueous Solubility

The hydrochloride salt form of trans-3,4-pyrrolidinediyldimethanol provides significantly enhanced water solubility (predicted LogP = -2.05) compared to the free base . This property is critical for applications in chemical biology, such as the synthesis of water-soluble bioconjugates or prodrugs, where the use of organic co-solvents could compromise biological activity or assay integrity. The compound's dual hydroxyl groups serve as convenient attachment points for linker chemistry or prodrug moieties [3].

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